2',3',4,5-TETRAMETHYL 6'-(3-METHOXYBENZOYL)-5',5',7'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
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Overview
Description
Tetramethyl 6’-(3-methoxybenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-(3-methoxybenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the methoxybenzoyl group, and the final esterification to introduce the tetracarboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and reduce costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-(3-methoxybenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tetramethyl 6’-(3-methoxybenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-(3-methoxybenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in a biological setting, it may inhibit or activate certain enzymes, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl 5,5’,6,6’-tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane
- 2,2,3,3-tetramethylbutane
- 5,5’,6,6’-tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol
Uniqueness
Tetramethyl 6’-(3-methoxybenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C33H31NO10S3 |
---|---|
Molecular Weight |
697.8g/mol |
IUPAC Name |
tetramethyl 6'-(3-methoxybenzoyl)-5',5',7'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H31NO10S3/c1-16-11-9-14-19-20-26(32(2,3)34(22(16)19)27(35)17-12-10-13-18(15-17)40-4)45-23(29(37)42-6)21(28(36)41-5)33(20)46-24(30(38)43-7)25(47-33)31(39)44-8/h9-15H,1-8H3 |
InChI Key |
BRJXAKGTCUXMLJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)OC)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)OC)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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